REACTION_CXSMILES
|
CC(N=NC(C#N)(C)C)(C#N)C.[CH2:13]1[C:18](=O)[N:17](Br)[C:15](=[O:16])[CH2:14]1.CC1[CH:31]=[C:30]([N+:32]([O-:34])=[O:33])[CH:29]=[CH:28]C=1C(OC)=O>C(Cl)(Cl)(Cl)Cl>[N+:32]([C:30]1[CH:31]=[C:13]2[C:14](=[CH:28][CH:29]=1)[C:15](=[O:16])[NH:17][CH2:18]2)([O-:34])=[O:33]
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 2 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated under N2 at 79 C overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 7 N ammonia in methanol (15 ml)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuum
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
cooled RT
|
Type
|
CUSTOM
|
Details
|
aged at −20° C. for the 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2CNC(C2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |